molecular formula C13H17NO B1366577 trans-4-(Diethylamino)cinnamaldehyde CAS No. 22411-59-2

trans-4-(Diethylamino)cinnamaldehyde

Cat. No.: B1366577
CAS No.: 22411-59-2
M. Wt: 203.28 g/mol
InChI Key: JXXOTBSUZDDHLT-AATRIKPKSA-N
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Description

trans-4-(Diethylamino)cinnamaldehyde: is an organic compound with the molecular formula C13H17NO . It is a derivative of cinnamaldehyde, where the para position of the benzene ring is substituted with a diethylamino group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One of the common methods to synthesize trans-4-(Diethylamino)cinnamaldehyde involves the aldol condensation of 4-(Diethylamino)benzaldehyde with acetaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Wittig Reaction: Another method involves the Wittig reaction, where 4-(Diethylamino)benzyltriphenylphosphonium chloride reacts with formaldehyde in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The reaction mixture is usually subjected to distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-(Diethylamino)cinnamaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating diethylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Formation of 4-(Diethylamino)benzoic acid.

    Reduction: Formation of trans-4-(Diethylamino)cinnamyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development due to its structural similarity to bioactive cinnamaldehyde derivatives.

Industry:

  • Utilized in the production of dyes and pigments.
  • Applied in the development of organic electronic materials.

Comparison with Similar Compounds

    Cinnamaldehyde: The parent compound, known for its antimicrobial and anti-inflammatory properties.

    4-(Dimethylamino)cinnamaldehyde: Similar structure but with dimethylamino group instead of diethylamino.

    4-(Methoxy)cinnamaldehyde: Contains a methoxy group at the para position.

Uniqueness:

  • The presence of the diethylamino group in trans-4-(Diethylamino)cinnamaldehyde makes it more electron-rich compared to its analogs, enhancing its reactivity in electrophilic aromatic substitution reactions.
  • Its unique structure allows for specific interactions in biological systems, potentially leading to distinct biological activities.

Properties

IUPAC Name

(E)-3-[4-(diethylamino)phenyl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-3-14(4-2)13-9-7-12(8-10-13)6-5-11-15/h5-11H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXOTBSUZDDHLT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418751
Record name trans-4-(Diethylamino)cinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22411-59-2
Record name NSC166362
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166362
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-4-(Diethylamino)cinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22411-59-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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